Cas no 911210-49-6 (3-Cyano-4-methylphenylboronic acid)

3-Cyano-4-methylphenylboronic acid is a boronic acid derivative featuring a cyano substituent and a methyl group on the phenyl ring. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. Its electron-withdrawing cyano group enhances reactivity in palladium-catalyzed transformations, while the methyl group contributes to steric and electronic modulation. The product is valued for its stability under typical reaction conditions and compatibility with diverse functional groups. It is commonly employed in pharmaceutical and materials science research for constructing complex organic frameworks. Proper handling under inert conditions is recommended to preserve its integrity.
3-Cyano-4-methylphenylboronic acid structure
911210-49-6 structure
Product Name:3-Cyano-4-methylphenylboronic acid
CAS No:911210-49-6
MF:C8H8BNO2
MW:160.965621948242
MDL:MFCD10697414
CID:839858
PubChem ID:53216722
Update Time:2025-10-20

3-Cyano-4-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Cyano-4-methylphenyl)boronic acid
    • 3-Cyano-4-methylphenylboronic acid
    • MFCD10697414
    • FT-0723173
    • AKOS006302270
    • B-(3-Cyano-4-methylphenyl)-boronicacid
    • B-(3-Cyano-4-methylphenyl)boronic acid
    • (3-Cyano-4-methylphenyl)boronicacid
    • 3-Cyano-4-methylphenylboronic acid, AldrichCPR
    • SY268998
    • DTXSID40681872
    • A860603
    • AB59552
    • 911210-49-6
    • CS-0135004
    • EN300-317551
    • SCHEMBL585744
    • AS-55713
    • BFFJLRZTXUFIRI-UHFFFAOYSA-N
    • DB-023450
    • MDL: MFCD10697414
    • Inchi: 1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3
    • InChI Key: BFFJLRZTXUFIRI-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C)=C(C#N)C=1)O

Computed Properties

  • Exact Mass: 161.06500
  • Monoisotopic Mass: 161.0648087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • PSA: 64.25000
  • LogP: -0.45352

3-Cyano-4-methylphenylboronic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Cyano-4-methylphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-Cyano-4-methylphenylboronic acid Production Method

3-Cyano-4-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:911210-49-6)3-Cyano-4-methylphenylboronic acid
Order Number:A860603
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:25
Price ($):396.0
Email:sales@amadischem.com

Additional information on 3-Cyano-4-methylphenylboronic acid

3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6): A Versatile Boronic Acid Derivative in Modern Organic Synthesis

3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6) is a highly specialized boronic acid derivative that has gained significant attention in the field of organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its cyano (-CN) and methyl (-CH3) functional groups, serves as a critical building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features make it a valuable reagent for researchers exploring C-C bond formation and heterocyclic chemistry.

The growing demand for 3-Cyano-4-methylphenylboronic acid is driven by its compatibility with green chemistry principles, as it enables efficient reactions under mild conditions, reducing the need for hazardous solvents. Recent trends in AI-driven drug discovery and high-throughput screening have further highlighted the importance of boronic acids like this one, as they are frequently used in the design of enzyme inhibitors and bioconjugation probes. Searches for "boronic acid applications in drug development" and "Suzuki coupling reagents 2024" reflect the compound's relevance in cutting-edge research.

From a synthetic perspective, 3-Cyano-4-methylphenylboronic acid exhibits excellent stability and reactivity, making it a preferred choice for palladium-catalyzed reactions. Its electron-withdrawing cyano group enhances the electrophilicity of the boron center, facilitating nucleophilic attack in coupling reactions. This property is particularly useful in the synthesis of biaryl compounds, which are foundational structures in many FDA-approved drugs. Researchers often search for "how to optimize Suzuki reactions with cyano-substituted boronic acids" or "3-Cyano-4-methylphenylboronic acid solubility data", underscoring the practical challenges and solutions associated with this reagent.

In addition to its pharmaceutical applications, 3-Cyano-4-methylphenylboronic acid is also explored in material science, particularly in the development of organic electronic devices and sensors. The compound's ability to form stable complexes with diols and other Lewis bases makes it a candidate for glucose sensing and molecular recognition systems. Queries like "boronic acid-based sensors 2024" and "organic electronics building blocks" align with these emerging applications.

Quality control and handling of 3-Cyano-4-methylphenylboronic acid are critical for reproducible results. The compound is typically supplied as a white to off-white crystalline powder, with purity levels exceeding 98% (HPLC). Storage recommendations include keeping it under inert conditions (e.g., nitrogen or argon) to prevent hydrolysis of the boronic acid moiety. Popular search terms such as "CAS 911210-49-6 storage guidelines" and "boronic acid stability under aerobic conditions" reflect user concerns about reagent longevity.

Looking ahead, the role of 3-Cyano-4-methylphenylboronic acid in click chemistry and bioorthogonal reactions is an area of active investigation. Its compatibility with water-compatible catalysts and microwave-assisted synthesis positions it as a future-proof reagent for sustainable chemistry. As the scientific community prioritizes atom economy and reduced waste generation, this compound is likely to remain a staple in synthetic toolkits. Searches for "green Suzuki coupling protocols" and "microwave synthesis with boronic acids" highlight these evolving trends.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:911210-49-6)3-Cyano-4-methylphenylboronic acid
A860603
Purity:99%
Quantity:5g
Price ($):396.0
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